molecular formula C9H10Br2OS B12069126 1-(3,4-Dibromothiophen-2-yl)pentan-1-one

1-(3,4-Dibromothiophen-2-yl)pentan-1-one

Cat. No.: B12069126
M. Wt: 326.05 g/mol
InChI Key: JTPXXBZXEBHJDX-UHFFFAOYSA-N
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Description

1-(3,4-Dibromothiophen-2-yl)pentan-1-one is a high-purity chemical intermediate of significant interest in medicinal and synthetic chemistry. Its structure features a pentan-1-one chain attached to a 3,4-dibromothiophene ring, a scaffold renowned for its versatile applications in drug discovery and material science . The bromine atoms on the thiophene ring serve as excellent handles for further functionalization via cross-coupling reactions, allowing researchers to build complex molecular architectures. This makes the compound a valuable precursor for synthesizing novel thiophene derivatives. Thiophene-based compounds are extensively studied for their broad therapeutic potential, demonstrating activities such as antimicrobial, anti-inflammatory, antitumor, and kinase inhibitory effects . The 3,4-dibromothiophene moiety is particularly important as a monomer for synthesizing conductive polymers and in molecular modification to activate specific positions on the thiophene ring for further polymerization . This reagent is offered for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10Br2OS

Molecular Weight

326.05 g/mol

IUPAC Name

1-(3,4-dibromothiophen-2-yl)pentan-1-one

InChI

InChI=1S/C9H10Br2OS/c1-2-3-4-7(12)9-8(11)6(10)5-13-9/h5H,2-4H2,1H3

InChI Key

JTPXXBZXEBHJDX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=C(C(=CS1)Br)Br

Origin of Product

United States

Synthetic Methodologies for 1 3,4 Dibromothiophen 2 Yl Pentan 1 One

Retrosynthetic Analysis of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one

A retrosynthetic analysis of the target molecule, this compound, reveals several potential synthetic routes by disconnecting the key bonds. amazonaws.comyoutube.comyoutube.com The most logical disconnection is at the carbon-carbon bond between the carbonyl group and the thiophene (B33073) ring. This leads to two primary sets of synthons: an acyl cation equivalent and a 3,4-dibromothienyl anion equivalent, or a 2-halo-3,4-dibromothiophene and a pentanoylmetal species. These synthons, in turn, suggest the exploration of Friedel-Crafts acylation, directed ortho-metalation followed by electrophilic quench, or transition metal-catalyzed cross-coupling reactions. amazonaws.com

Another viable disconnection involves the carbon-bromine bonds, suggesting a later-stage bromination of a precursor 2-pentanoylthiophene. However, controlling the regioselectivity of bromination on an acylated thiophene can be challenging, making the former C-C bond disconnection strategies generally more favorable.

Precursor Synthesis and Regioselective Functionalization Strategies

The primary precursor for the synthesis of this compound is 3,4-dibromothiophene (B32776). nih.gov The synthesis of this starting material is a critical first step.

Regioselective functionalization of the 3,4-dibromothiophene ring is paramount to achieving the desired 2-acylated product. The electronic nature of the thiophene ring, influenced by the two bromine atoms, will dictate the preferred site of electrophilic attack or metalation. Generally, electrophilic substitution on thiophene occurs preferentially at the 2-position due to the superior stabilization of the cationic intermediate through resonance. stackexchange.com In the case of 3,4-dibromothiophene, the 2- and 5-positions are electronically activated for substitution.

Strategies for regioselective functionalization often involve directed lithiation, where a directing group guides the deprotonation to a specific position. mdpi.com However, in the absence of a strong directing group, direct lithiation of 3,4-dibromothiophene with a strong base like n-butyllithium (n-BuLi) would likely occur at the more acidic 2- or 5-positions. mdpi.comresearchgate.net This regioselectivity is crucial for the subsequent introduction of the pentanoyl group.

Direct Acylation Routes to this compound

Direct acylation methods provide a straightforward approach to introduce the pentanoyl group onto the 3,4-dibromothiophene ring.

Friedel-Crafts Acylation Variants on Dibromothiophenes

Friedel-Crafts acylation is a classic method for the acylation of aromatic and heteroaromatic rings. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org The reaction typically involves the use of an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orglibretexts.org For the synthesis of this compound, 3,4-dibromothiophene would be reacted with pentanoyl chloride and a Lewis acid. Due to the deactivating effect of the bromine atoms, harsher reaction conditions compared to unsubstituted thiophene might be necessary. The acylation is expected to occur regioselectively at the 2-position. stackexchange.com

Reactant 1 Reactant 2 Catalyst Solvent Typical Conditions Product
3,4-DibromothiophenePentanoyl chlorideAlCl₃Dichloromethane or Carbon disulfide0 °C to refluxThis compound

This table represents a typical Friedel-Crafts acylation setup; specific conditions may vary.

A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting material, which prevents multiple acylations. wikipedia.org

Directed Ortho-Metalation (DoM) and Electrophilic Quenching Approaches

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.cabaranlab.orgharvard.eduorganic-chemistry.orgwikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.orgwikipedia.org In the context of 3,4-dibromothiophene, the bromine atoms themselves can act as weak directing groups, or a suitable directing group could be installed at the 2-position, followed by metalation at the 5-position and subsequent reaction with a pentanoyl electrophile.

However, a more direct approach involves the lithiation of 3,4-dibromothiophene at the 2-position, which is the most acidic site, using a strong base like lithium diisopropylamide (LDA) or n-BuLi at low temperatures. mdpi.com The resulting 3,4-dibromo-2-lithiothiophene can then be quenched with a suitable pentanoyl electrophile, such as pentanoyl chloride or N-methoxy-N-methylpentanamide (Weinreb amide), to yield the desired ketone.

Substrate Base Electrophile Solvent Typical Conditions Product
3,4-Dibromothiophenen-BuLiPentanoyl chlorideTHF-78 °CThis compound
3,4-DibromothiopheneLDAN-methoxy-N-methylpentanamideTHF-78 °CThis compound

This table illustrates the general conditions for a DoM and electrophilic quench sequence.

Palladium-Catalyzed Carbonylative Coupling Methodologies

Palladium-catalyzed cross-coupling reactions offer a versatile and efficient alternative for the synthesis of ketones, including the target molecule. youtube.com These methods typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst and carbon monoxide. nih.govnih.govuni-rostock.de

Suzuki-Miyaura and Stille Carbonylative Coupling Strategies

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide. youtube.comresearchgate.netyoutube.comnih.govnih.gov For a carbonylative Suzuki-Miyaura coupling, 2-bromo-3,4-dibromothiophene (which would need to be synthesized from 3,4-dibromothiophene) could be reacted with a pentylboronic acid or its ester in the presence of a palladium catalyst and carbon monoxide (CO). The CO gas is inserted during the catalytic cycle to form the carbonyl group.

Aryl Halide Organoboron Reagent Palladium Catalyst Ligand Base CO Pressure Product
2-Bromo-3,4-dibromothiophenePentylboronic acidPd(OAc)₂PPh₃K₂CO₃1-10 atmThis compound

This table outlines the components of a typical carbonylative Suzuki-Miyaura coupling.

The Stille coupling utilizes an organotin reagent as the coupling partner. wikipedia.org A carbonylative Stille coupling would involve the reaction of 2-bromo-3,4-dibromothiophene with a pentyltrialkylstannane reagent under a carbon monoxide atmosphere, catalyzed by a palladium complex. wikipedia.orgyoutube.com The Stille reaction is often tolerant of a wide range of functional groups.

Aryl Halide Organostannane Reagent Palladium Catalyst Ligand CO Pressure Product
2-Bromo-3,4-dibromothiophenePentyl(tributyl)stannanePd(PPh₃)₄-1-10 atmThis compound

This table illustrates the components of a typical carbonylative Stille coupling.

Both Suzuki-Miyaura and Stille carbonylative couplings provide powerful methods for the construction of the target ketone, often with high yields and good functional group tolerance. youtube.comwikipedia.org

Negishi and Kumada Coupling for Carbonyl Linkage Formation

The formation of the carbon-carbon bond between the thiophene ring and the pentanoyl group is a critical step in the synthesis of this compound. Among the most powerful methods for this transformation are the Negishi and Kumada cross-coupling reactions. These transition metal-catalyzed reactions are renowned for their efficiency in creating C-C bonds. wikipedia.org

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.org In the context of synthesizing the target molecule, one potential pathway would involve the reaction of a pentanoyl Grignard reagent with 2,3,4-tribromothiophene (B1329577). However, a more common approach is the coupling of an aryl Grignard reagent with an acyl chloride. The Kumada coupling is noted for being one of the first catalytic cross-coupling methods developed and remains relevant in many synthetic applications, including industrial-scale production. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in solvents like tetrahydrofuran (B95107) or diethyl ether. wikipedia.org

Negishi Coupling: The Negishi coupling provides a versatile alternative, reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This method is distinguished by its high functional group tolerance and its ability to couple sp², sp³, and sp carbon atoms. wikipedia.org For the synthesis of this compound, a plausible route involves the reaction of a pentanoyl zinc reagent with 2,3,4-tribromothiophene or, more likely, the coupling of a (3,4-dibromothiophen-2-yl)zinc halide with pentanoyl chloride. Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are generally preferred for their higher yields and functional group tolerance. wikipedia.org

The table below illustrates a comparative overview of these two coupling methods as they could be applied to the synthesis.

FeatureKumada CouplingNegishi Coupling
Organometallic Reagent Grignard Reagent (e.g., Pentanoylmagnesium bromide)Organozinc Reagent (e.g., Pentanoylzinc chloride)
Organic Halide 2,3,4-Tribromothiophene2,3,4-Tribromothiophene
Catalyst Ni or Pd complexes (e.g., NiCl₂ , Pd(PPh₃)₄) wikipedia.orgNi or Pd complexes (e.g., Ni(PPh₃)₄, Pd(PPh₃)₄) wikipedia.org
Advantages Utilizes readily available Grignard reagents; cost-effective. organic-chemistry.orgHigh functional group tolerance; broad scope. wikipedia.orgorganic-chemistry.org
Limitations Grignard reagents can be highly reactive with certain functional groups. organic-chemistry.orgOrganozinc reagents may need to be prepared in a separate step. organic-chemistry.org

Post-Synthetic Bromination and Functional Group Interconversion Pathways

An alternative to constructing the molecule from a pre-brominated thiophene is to introduce the bromine atoms after the main carbon skeleton has been assembled. Thiophene rings are known to undergo electrophilic aromatic substitution reactions, such as halogenation, with relative ease. nih.gov

A viable synthetic pathway could begin with the Friedel-Crafts acylation of thiophene with pentanoyl chloride to yield 1-(thiophen-2-yl)pentan-1-one. This intermediate can then be subjected to bromination. The electron-withdrawing nature of the acyl group at the 2-position would direct the incoming bromine atoms to the 4- and 5-positions. A subsequent functional group interconversion or a rearrangement under specific conditions might be necessary to achieve the desired 3,4-dibromo substitution pattern. Research on the synthesis of similar di(thiophen-2-yl)alkane diones has shown that bromination of the thiophene rings can be achieved regioselectively after the acylation step. nih.gov

Functional group interconversion (FGI) strategies are also crucial. For instance, a related study on polybrominated thiophenes demonstrated that a 3-lithiated thiophene could be generated and then quenched with various electrophiles. rsc.org This suggests that a precursor molecule could be synthesized and then undergo a series of metallation and quenching steps to install the desired functionalities.

Optimization of Reaction Conditions and Yields for High-Purity this compound Synthesis

Achieving a high yield and purity of the final product is contingent on the careful optimization of reaction parameters. nih.gov For key reactions like Friedel-Crafts acylation or cross-coupling, several factors must be considered.

Key Optimization Parameters:

Catalyst Loading: In both Kumada and Negishi couplings, the amount of the palladium or nickel catalyst is critical. Insufficient catalyst will lead to a sluggish or incomplete reaction, while excessive amounts can lead to unwanted side reactions and increase costs. For Friedel-Crafts acylation, the amount of the Lewis acid catalyst (e.g., AlCl₃) must be carefully controlled. nih.gov

Temperature: Temperature can significantly influence reaction rates and selectivity. Some cross-coupling reactions, particularly those involving sensitive functional groups, may require low temperatures to prevent side reactions. nih.gov

Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates. Ethereal solvents like THF or diethyl ether are common for many organometallic reactions. wikipedia.org

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize the yield of the desired product and minimize the formation of byproducts. nih.gov

Modern approaches to reaction optimization often employ statistical methods like Design of Experiments (DoE) or Bayesian Optimization to efficiently explore the parameter space and identify the optimal conditions. nih.govrsc.org

The following table presents hypothetical optimization data for a Friedel-Crafts acylation approach to a thiophene ketone, illustrating the impact of varying conditions.

EntryCatalyst (AlCl₃) eq.Temperature (°C)Time (h)Yield (%)
11.10275
21.125285
31.525292
41.525490 (decomposition noted)
52.00295

This table is illustrative and based on general principles of reaction optimization.

Scalable Synthetic Protocols for Industrial and Large-Scale Research Production

Transitioning a synthetic route from a laboratory scale to industrial or large-scale research production introduces new challenges, including cost, safety, and robustness. nih.gov For this compound, a scalable protocol would favor reactions that are high-yielding, use readily available and less hazardous materials, and require minimal purification steps.

The Kumada coupling is often highlighted for its suitability in large-scale processes due to the lower cost of Grignard reagents compared to other organometallic compounds. wikipedia.orgorganic-chemistry.org Furthermore, developing a one-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly improve efficiency and reduce waste, making the process more scalable. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3,4 Dibromothiophen 2 Yl Pentan 1 One

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and structural features of organic molecules. For 1-(3,4-dibromothiophen-2-yl)pentan-1-one, HRMS would provide an accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C₉H₁₀Br₂OS.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion peak (M⁺) would appear as a distinctive triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This pattern provides a clear signature for the presence of two bromine atoms in the molecule.

The fragmentation pathways of this compound under electron ionization (EI) can be predicted based on the stability of the resulting fragments. The primary fragmentation is expected to be the alpha-cleavage of the carbonyl group, a common pathway for ketones. This would result in the formation of two primary acylium ions.

Predicted Fragmentation Pathways:

m/z (predicted) Fragment Ion Structure Fragmentation Pathway
324/326/328[C₉H₁₀Br₂OS]⁺Molecular Ion
295/297/299[C₅HBr₂S-C=O]⁺Loss of the butyl radical (•C₄H₉)
269/271[C₄H₂BrS-C=O]⁺Loss of one bromine atom from the dibromothienoyl cation
241/243[C₄H₂Br₂S]⁺Thiophene (B33073) ring fragment after cleavage of the C-C bond adjacent to the ring
71[C₄H₉-C=O]⁺Butyryl cation
57[C₄H₉]⁺Butyl cation

This table presents predicted data and has not been experimentally verified.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. A combination of 1D and 2D NMR experiments would be required for the complete structural assignment of this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiophene-H5~7.5-7.8~125-130
Methylene (B1212753) (α to C=O)~2.9-3.1~38-42
Methylene (β to C=O)~1.6-1.8~26-29
Methylene (γ to C=O)~1.3-1.5~22-25
Methyl (δ to C=O)~0.9-1.0~13-15
Carbonyl (C=O)-~188-192
Thiophene-C2-~140-145
Thiophene-C3-~115-120
Thiophene-C4-~110-115
Thiophene-C5-~125-130

This table presents predicted data based on analogous structures and has not been experimentally verified.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the pentanoyl chain. Correlations would be expected between the protons of the adjacent methylene groups and between the γ-methylene and the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbon atoms, allowing for the unambiguous assignment of the signals for the CH, CH₂, and CH₃ groups in the pentanoyl chain and the C5-H5 of the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. A key NOE would be expected between the H5 proton of the thiophene ring and the α-methylene protons of the pentanoyl chain, which would help to determine the preferred conformation of the side chain relative to the ring.

Solid-state NMR (ssNMR) could provide valuable information about the structure of this compound in the solid state, including the presence of different polymorphs (crystalline forms) or amorphous content. Differences in chemical shifts and peak widths in the ssNMR spectra compared to the solution-state NMR would indicate different molecular conformations and packing arrangements in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Specific Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. spectroscopyonline.com The two techniques are often complementary. spectroscopyonline.com

Predicted Vibrational Frequencies:

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
C-H stretching (thiophene)~3100~3100Weak-Medium
C-H stretching (aliphatic)2850-29602850-2960Medium-Strong
C=O stretching (ketone)1670-16901670-1690Strong (IR), Weak (Raman)
C=C stretching (thiophene)~1500-1550~1500-1550Medium
C-Br stretching500-600500-600Strong

This table presents predicted data based on characteristic group frequencies and has not been experimentally verified.

The most prominent band in the FT-IR spectrum would be the strong absorption due to the carbonyl (C=O) stretch of the ketone group. scialert.net The C-H stretching vibrations of the thiophene ring and the aliphatic chain would also be observable. The low-frequency region would be dominated by the C-Br stretching vibrations. Raman spectroscopy would be particularly useful for observing the C=C stretching modes of the thiophene ring. spectroscopyonline.com

X-ray Crystallography for Absolute Structure Determination and Conformation in Solid State

Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. nih.gov This data would reveal the planarity of the thiophene ring and the conformation of the pentanoyl side chain relative to the ring. Intermolecular interactions, such as halogen bonding (C-Br···O or C-Br···S) or π-π stacking between the thiophene rings, which dictate the crystal packing, could also be identified. nih.gov

Advanced Spectroscopic Analysis for Conformational Insights and Intermolecular Interactions

The conformational flexibility of the pentanoyl chain is a key structural feature of this compound. Advanced spectroscopic techniques, often coupled with computational modeling, can provide detailed insights into the conformational landscape of the molecule. nih.govmdpi.com

Variable-temperature NMR studies could be employed to investigate the rotational barriers around the C-C single bonds of the side chain and the bond connecting the carbonyl group to the thiophene ring. Changes in the NMR spectra at different temperatures can provide information about the relative populations of different conformers and the energy barriers between them. nih.gov

Furthermore, the presence of two bromine atoms on the thiophene ring introduces the possibility of halogen bonding, a non-covalent interaction where the bromine atom acts as an electrophilic species. In the solid state or in concentrated solutions, intermolecular C-Br···O=C or C-Br···S interactions could influence the molecular conformation and supramolecular assembly. These interactions could be investigated using a combination of X-ray crystallography and solid-state NMR.

Theoretical and Computational Chemistry of 1 3,4 Dibromothiophen 2 Yl Pentan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-(3,4-dibromothiophen-2-yl)pentan-1-one. These methods provide a detailed picture of electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, typically employing functionals like B3LYP in conjunction with basis sets such as 6-311+G(d,p), are instrumental in optimizing the molecular geometry to its lowest energy state. rroij.com Such calculations can determine key structural parameters, including bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT are crucial for understanding the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. rroij.com For thiophene (B33073) derivatives, the HOMO is often localized on the thiophene ring, indicating its role as an electron donor in chemical reactions. rroij.com The presence of bromine atoms and the pentanoyl group influences the electron density distribution across the molecule, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

A hypothetical table of ground state properties for this compound, as would be calculated by DFT, is presented below.

PropertyHypothetical Value
Total Energy-X Hartrees
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D

Note: These values are illustrative and would be determined through actual DFT calculations.

For even greater accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. High-level methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive, provide benchmark-quality data for energies and molecular properties. These methods are particularly useful for calibrating the results from more computationally efficient DFT methods and for studying systems where electron correlation effects are significant. For acetylthiophenes, G2 and G3 level ab initio calculations have been used to determine enthalpies of formation, demonstrating excellent agreement with experimental data. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The pentanoyl chain of this compound introduces conformational flexibility. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of this molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the alkyl chain and its orientation relative to the thiophene ring.

MD simulations can be performed in various environments, such as in a vacuum to study intrinsic molecular dynamics or in the presence of a solvent to investigate intermolecular interactions. rsc.org The choice of force field is critical for the accuracy of MD simulations. For organic molecules like the one , force fields such as AMBER or CHARMM are commonly used. These simulations can provide insights into how the molecule interacts with solvents, which is crucial for understanding its solubility and behavior in solution. The aggregation behavior of thiophene-based polymers, for instance, has been studied using a combination of experimental and computational techniques, including MD simulations. acs.org

Reactivity Prediction and Reaction Mechanism Elucidation via Computational Models

Computational models are invaluable for predicting the reactivity of this compound and for elucidating potential reaction mechanisms. The electrophilic and nucleophilic sites of the molecule can be identified using reactivity descriptors derived from DFT calculations, such as Fukui functions and the dual descriptor. researchgate.net For thiophenes, electrophilic substitution reactions are common, and the positions of the bromine atoms on the thiophene ring will significantly influence the regioselectivity of such reactions. nih.gov

Computational studies on the bromination of thiophenes using reagents like N-bromosuccinimide (NBS) have shown that the reaction proceeds through the formation of a bromonium ion intermediate. researchgate.net The presence of an acyl group at the 2-position of the thiophene ring generally deactivates the ring towards electrophilic attack. However, the precise reactivity will be a balance of the electronic effects of the dibromo and pentanoyl substituents. Theoretical investigations can model the transition states and intermediates of potential reactions, providing activation energies and reaction enthalpies that help to predict the most favorable reaction pathways. rsc.org For example, the Vilsmeier-Haack reaction of 2-acetylthiophenes has been studied to understand the synthesis of more complex derivatives. mdpi.comsciforum.netresearchgate.net

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods

Computational methods are routinely used to predict various spectroscopic properties, which can be a powerful aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, the chemical shifts can be predicted with a high degree of accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C. nih.gov These predictions are invaluable for assigning experimental spectra, especially for complex molecules.

A hypothetical table of predicted ¹H NMR chemical shifts for this compound is shown below.

ProtonPredicted Chemical Shift (ppm)
Thiophene H-57.85
Pentanoyl α-CH₂2.95
Pentanoyl β-CH₂1.75
Pentanoyl γ-CH₂1.40
Pentanoyl δ-CH₃0.95

Note: These are illustrative values and would be refined by actual computational studies.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. While calculated frequencies are often systematically higher than experimental values, they can be scaled to provide a predicted IR spectrum that is in good agreement with experiment. researchgate.net This allows for the assignment of specific vibrational modes, such as the C=O stretch of the ketone and the various C-H and C-Br stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). TD-DFT calculations can determine the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. For thiophene-based chromophores, these calculations can help to understand the nature of the electronic transitions, such as π→π* or n→π* transitions, and how they are influenced by the substituents. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Activities

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its physical, chemical, or in this case, non-biological properties. For this compound, a QSPR study would begin with the calculation of a wide range of molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Once a set of descriptors is generated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates these descriptors with a specific property of interest. For thiophene derivatives, QSPR models have been developed to predict properties such as their partition coefficient, which is relevant to their distribution in different phases. asianpubs.org Such models could be extended to predict other non-biological activities, for example, their performance as components in organic electronic materials, by correlating structural features with properties like charge mobility or energy levels. rsc.org

Reactivity and Derivatization Chemistry of 1 3,4 Dibromothiophen 2 Yl Pentan 1 One

Reactions at the Ketone Functionality

The pentanoyl substituent attached to the thiophene (B33073) ring provides a reactive carbonyl center that can undergo a variety of well-established ketone reactions.

Nucleophilic Addition Reactions and Subsequent Transformations

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further transformations. For instance, reaction with organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) would result in the formation of tertiary alcohols.

Similarly, the addition of cyanide, typically from a source like KCN with an acid catalyst, would form a cyanohydrin. This intermediate can be a valuable precursor for the synthesis of α-hydroxy acids and α-amino acids through subsequent hydrolysis or reduction of the nitrile group.

Reductions, Oxidations, and Tautomerization Processes

The ketone functionality can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The resulting 1-(3,4-dibromothiophen-2-yl)pentan-1-ol can be a versatile intermediate for further synthetic manipulations. Complete reduction of the carbonyl group to a methylene (B1212753) group can be achieved under more forcing conditions, such as the Wolff-Kishner or Clemmensen reductions, to yield 2-pentyl-3,4-dibromothiophene.

Oxidation of the ketone is not a typical reaction under standard conditions. However, the molecule can undergo tautomerization to its enol form, 1-(3,4-dibromothiophen-2-yl)pent-1-en-1-ol. While the keto form is generally more stable, the enol tautomer can participate in specific reactions.

Enolization and Condensation Reactions for Carbon-Carbon Bond Formation

Under basic or acidic conditions, 1-(3,4-dibromothiophen-2-yl)pentan-1-one can form an enolate or enol, respectively. The α-protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a base to generate a nucleophilic enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.

For example, in an aldol condensation, the enolate can react with an aldehyde or another ketone to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone. Similarly, Claisen condensation with an ester would yield a β-diketone. Alkylation of the enolate with an alkyl halide is another important reaction that allows for the introduction of an alkyl group at the α-position.

Reactions on the Dibromothiophene Moiety

The two bromine atoms on the thiophene ring are key handles for a variety of powerful cross-coupling and metal-halogen exchange reactions, enabling significant extension and diversification of the molecular scaffold. The regioselectivity of these reactions is an important consideration, as the electronic environment of the two bromine atoms can differ.

Cross-Coupling Reactions (Suzuki, Stille, Sonogashira, Heck) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds at the positions of the bromine atoms.

Suzuki Coupling : This reaction involves the coupling of the dibromothiophene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govsemanticscholar.orgrsc.org This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups. By carefully controlling the stoichiometry and reaction conditions, it may be possible to achieve selective mono- or di-substitution. nih.govresearchgate.net

Stille Coupling : In a Stille coupling, an organotin reagent is coupled with the dibromothiophene in the presence of a palladium catalyst. harvard.edujcu.edu.auorganic-chemistry.orglibretexts.orgwikipedia.orgwiley-vch.de This reaction is known for its tolerance of a wide variety of functional groups.

Sonogashira Coupling : This reaction facilitates the formation of a carbon-carbon bond between the dibromothiophene and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This is a highly efficient method for synthesizing arylalkynes.

Heck Reaction : The Heck reaction involves the coupling of the dibromothiophene with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.comyoutube.comnih.gov

Table 1: Overview of Cross-Coupling Reactions on Dibromothiophene Moiety

Reaction Name Coupling Partner Catalyst System Resulting Bond
Suzuki Organoboron (e.g., R-B(OH)₂) Pd catalyst, Base C-C
Stille Organotin (e.g., R-SnBu₃) Pd catalyst C-C
Sonogashira Terminal Alkyne (R-C≡CH) Pd catalyst, Cu(I) co-catalyst C-C (alkynyl)
Heck Alkene (e.g., H₂C=CHR) Pd catalyst, Base C-C (alkenyl)

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping

The bromine atoms on the thiophene ring can be exchanged for a metal, most commonly lithium, through reaction with an organolithium reagent such as n-butyllithium or tert-butyllithium, often at low temperatures. mdpi.comwikipedia.orgnih.govnih.gov This halogen-lithium exchange generates a highly reactive organolithium intermediate. The position of the initial exchange may be influenced by the directing effect of the ketone group.

This lithiated thiophene species is a potent nucleophile and can be trapped with a wide variety of electrophiles. nih.govnih.govmdpi.com For example, quenching the reaction with carbon dioxide (CO₂) followed by an acidic workup would yield a carboxylic acid. Reaction with aldehydes or ketones would produce secondary or tertiary alcohols, respectively. Other electrophiles such as alkyl halides, silyl halides, and disulfides can also be used to introduce a range of functional groups onto the thiophene ring. This two-step sequence of halogen-metal exchange followed by electrophilic trapping is a powerful strategy for the regioselective functionalization of the dibromothiophene core.

Electrophilic Aromatic Substitution and Directed Metalation Studies

The reactivity of the thiophene ring in "this compound" towards electrophilic aromatic substitution (EAS) and directed metalation is significantly influenced by the electronic effects of its substituents. The pentanoyl group at the C2 position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. Conversely, the bromine atoms at the C3 and C4 positions have a dual role; they are deactivating due to their inductive effect but are also ortho-, para-directing. However, in the context of 2,3,4-trisubstituted thiophenes, the only available position for substitution is C5.

Electrophilic aromatic substitution reactions on thiophene are generally faster than on benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For "this compound," any electrophilic substitution would be expected to occur at the C5 position, the only unsubstituted carbon on the ring.

Directed ortho-metalation (DoM) offers a powerful and regioselective method for the functionalization of aromatic and heteroaromatic compounds. This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. In "this compound," the pentanoyl group can act as a DMG, directing metalation to the C5 position. However, the presence of bromine atoms introduces the possibility of halogen-metal exchange, a competing reaction pathway. The outcome of the reaction with a strong base like n-butyllithium (n-BuLi) would depend on the reaction conditions, such as temperature and solvent.

Below is a data table summarizing the expected regioselectivity for these transformations on "this compound".

Reaction TypeReagentsExpected Position of SubstitutionNotes
NitrationHNO₃/H₂SO₄C5The pentanoyl group deactivates the ring, but substitution is directed to the only available position.
BrominationNBS, CH₃CNC5N-Bromosuccinimide is a common reagent for the regioselective bromination of thiophenes.
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)C5The deactivating nature of the existing acyl group may require harsh reaction conditions.
Directed Metalationn-BuLi, THF, -78 °CC5The pentanoyl group directs lithiation to the C5 position. Halogen-metal exchange is a potential side reaction.

Synthesis of Novel Derivatives and Analogs of this compound

The presence of two bromine atoms and a ketone functional group in "this compound" provides multiple avenues for the synthesis of novel derivatives and analogs. The bromine atoms are particularly useful handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Site-selective cross-coupling reactions on polyhalogenated heteroarenes can be challenging but offer a streamlined approach to molecular diversification. The relative reactivity of the bromine atoms at the C3 and C4 positions can be influenced by the choice of catalyst, ligands, and reaction conditions. Generally, oxidative addition of a palladium(0) catalyst is favored at the more electron-deficient or sterically accessible C-Br bond. In this case, the C4-Br bond might exhibit slightly different reactivity compared to the C3-Br bond due to proximity to the pentanoyl group.

Furthermore, the pentanoyl side chain can be modified to introduce additional functionality. For instance, the carbonyl group can undergo reduction, oxidation, or condensation reactions to generate a variety of derivatives.

The following table outlines potential synthetic transformations for the derivatization of "this compound".

Reaction TypeReagents and ConditionsProduct Class
Suzuki Cross-CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), baseAryl-substituted thiophene derivatives
Stille Cross-CouplingOrganostannane, Pd catalystAlkyl-, alkenyl-, or aryl-substituted thiophenes
Sonogashira Cross-CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl-substituted thiophene derivatives
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino-substituted thiophene derivatives
Reduction of KetoneNaBH₄, methanolSecondary alcohol derivative
Knoevenagel CondensationActive methylene compound, baseα,β-Unsaturated ketone derivatives

Mechanistic Investigations of Key Transformation Pathways and Reaction Selectivity

The selectivity observed in the derivatization of "this compound" can be understood by examining the mechanisms of the key reactions.

Electrophilic Aromatic Substitution: The mechanism of EAS on the thiophene ring involves the attack of an electrophile on the π-system to form a resonance-stabilized cationic intermediate, often referred to as a sigma complex. The rate-determining step is typically the formation of this intermediate. The pentanoyl group at C2 withdraws electron density from the ring, making it less nucleophilic and thus slowing down the reaction. However, the sulfur atom can participate in the stabilization of the positive charge in the intermediate through resonance, particularly when the attack occurs at the C5 position. This preferential stabilization directs the incoming electrophile to the C5 position.

Directed ortho-Metalation: The mechanism of DoM involves the coordination of the Lewis acidic lithium atom of the organolithium reagent to a Lewis basic heteroatom in the directing group (in this case, the oxygen of the pentanoyl group). This coordination brings the alkyl base into proximity with the ortho proton (at C5), facilitating its abstraction and the formation of a thermodynamically stable five-membered chelated intermediate. This process is generally faster than random deprotonation or halogen-metal exchange at low temperatures. The regioselectivity is therefore controlled by the directing ability of the pentanoyl group.

Palladium-Catalyzed Cross-Coupling: The catalytic cycle of cross-coupling reactions, such as the Suzuki or Stille reactions, typically involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine bond. The selectivity of this step is crucial for polyhalogenated substrates. For "this compound," the electronic and steric environment of the C3-Br and C4-Br bonds will influence which one reacts preferentially.

Transmetalation: The organic group from the organometallic reagent (e.g., organoboron or organotin compound) is transferred to the palladium center, replacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

The ability to control the site of the initial oxidative addition is key to achieving regioselective functionalization of the dibrominated thiophene core.

Potential Applications of 1 3,4 Dibromothiophen 2 Yl Pentan 1 One and Its Derivatives Non Biological

Role in Advanced Materials Science

The molecular architecture of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one is well-suited for the synthesis of novel organic materials. The two bromine atoms on the thiophene (B33073) ring serve as reactive sites for cross-coupling reactions, a cornerstone of modern materials synthesis, enabling the construction of larger, complex molecular and polymeric structures.

Thiophene-containing compounds are fundamental to the field of organic electronics due to their excellent charge transport properties. The 3,4-dibromothiophene (B32776) unit within the target molecule can be strategically utilized to construct π-conjugated systems essential for organic semiconductors. Through metal-catalyzed cross-coupling reactions like Suzuki, Stille, or direct arylation, the bromine atoms can be replaced with various aromatic or heteroaromatic units. researchgate.net This process allows for the systematic extension of the π-conjugated system, which is critical for tuning the electronic properties, such as the HOMO/LUMO energy levels and the bandgap of the material.

The pentanoyl group attached to the thiophene ring plays a crucial, albeit non-electronic, role by improving the solubility of both the monomer and the resulting oligomeric or polymeric materials. This enhanced solubility is vital for solution-based processing techniques commonly used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The ketone's carbonyl group, being electron-withdrawing, can also influence the electronic characteristics of the final material, potentially improving electron injection or transport properties.

The dibromo functionality of this compound makes it an ideal monomer for synthesizing various classes of polymers.

Conducting Polymers: Polythiophenes are among the most studied classes of conducting polymers. aps.org The chemical synthesis of these materials often involves the polycondensation of dihalothiophenes. google.com Consequently, this compound could undergo dehalogenative coupling reactions (e.g., using Grignard metathesis or Yamamoto coupling) to form poly(thienylene) derivatives. The resulting polymer would feature a polythiophene backbone with pendant pentanoyl groups, which would ensure good processability.

Poly(thienylene ketone)s: The molecule can also be used in copolymerization reactions. For instance, palladium-catalyzed copolymerization with carbon monoxide could yield poly(thienylene ketone)s. acs.org These polymers incorporate the ketone group into the polymer backbone, which can affect the polymer's conformation and electronic properties. Research on related poly(alkylthienylene ketone)s has shown they possess interesting optical and electrochemical characteristics. acs.org

High-Performance Polymers: Thiophene units can be incorporated into high-performance engineering plastics like poly(arylene ether ketone)s (PAEKs). dtic.mildtic.mil The nonlinear geometry of the 2,5-thiophene moiety can provide a wider processing window compared to purely phenylene-based polymers. dtic.mil By reacting this compound with aromatic diphenolates via nucleophilic aromatic substitution, novel PAEKs with enhanced solubility and potentially unique thermal and mechanical properties could be synthesized. dtic.milvt.edu

Table 1: Potential Polymer Architectures from this compound

Polymer Class Polymerization Method Key Feature of Monomer Expected Polymer Properties
Substituted Polythiophene Dehalogenative Polycondensation Dibromo-functionality Electrically conducting, solution-processable
Poly(thienylene ketone) Pd-catalyzed Copolymerization with CO Thienyl ketone structure Optically active, electrochemically active
Thiophene-based PAEK Nucleophilic Aromatic Substitution Activated dihalothiophene High thermal stability, good mechanical properties

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, making them attractive for applications in gas storage, catalysis, and electronics. mit.edumdpi.com Thiophene-based monomers are increasingly used to construct COFs with unique electronic properties. researchgate.netresearchgate.netrsc.org

While monomers like diboronic acids are common, the dibromo functionality of this compound offers an alternative synthetic route. The bromine atoms can participate in Ullmann coupling or other C-C bond-forming reactions to create the extended 2D or 3D framework. The presence of the thiophene ring would imbue the resulting COF with desirable electronic characteristics, while the pores could be utilized for guest molecule inclusion or catalysis. sciforum.net The pentanoyl side chain would project into the pores, modifying their chemical environment and potentially influencing the framework's selectivity for guest molecules.

Applications in Catalysis and Ligand Design

The combination of the thiophene sulfur atom and the ketone oxygen atom provides potential coordination sites for metal ions, suggesting applications in catalysis.

The 2-acylthiophene moiety can act as a bidentate ligand, where both the sulfur atom of the thiophene ring and the oxygen atom of the carbonyl group coordinate to a transition metal center. wikipedia.org Such chelation can form stable metal complexes that are active catalysts for a variety of organic transformations. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by the substituents on the thiophene ring. The electron-withdrawing bromine atoms in this compound would modulate the electron density at the metal center, influencing its reactivity.

Thiophene-based ligands have been explored in various cross-coupling reactions. mdpi.com For example, palladium complexes with sulfur-containing ligands have been shown to be effective catalysts for Suzuki and Heck reactions. nih.gov By forming a complex with palladium or other transition metals, derivatives of this compound could serve as pre-catalysts for such important C-C bond-forming reactions.

Table 2: Potential Catalytic Applications based on Related Thiophene Ligands

Metal Center Ligand Type Catalytic Reaction Reference Finding
Palladium (II) N,S-heterocyclic carbene Mizoroki–Heck, Suzuki Couplings Bidentate NSHC ligands can be developed into a new class of catalysts. nih.gov
Nickel (II) Thiosemicarbazone from thiophene-2-carboxaldehyde Suzuki-Miyaura Coupling Complex showed very good conversions for coupling aryl halides with boronic acids. mdpi.com
Palladium (0) Ligand-less (Thiophene as substrate/ligand) Direct Arylation Ligand-less Pd(OAc)2 is efficient for direct 5-arylation of thiophenes. researchgate.net

While less direct, this compound could also serve as a precursor for creating heterogeneous catalysts. Through pyrolysis on a solid support (e.g., carbon, silica, or alumina), the organic molecule can be decomposed to generate well-dispersed, sulfur-doped carbon materials or metal sulfide (B99878) nanoparticles (if a metal salt is co-deposited). Sulfur-doped carbon materials have shown promise as metal-free electrocatalysts for reactions like the oxygen reduction reaction (ORR). The specific structure of the precursor can influence the nature and distribution of the active sites in the final catalytic material.

Advanced Chemical Synthesis Reagents and Intermediates for Fine Chemical Production

The 3,4-dibromothiophene scaffold, which forms the core of this compound, is a crucial intermediate in the synthesis of fine chemicals, particularly for creating functionalized and fused thiophene systems. sigmaaldrich.comscispace.com The bromine atoms serve as versatile handles for introducing a wide array of functional groups through metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a preeminent method for carbon-carbon bond formation, valued for its tolerance of various functional groups and relatively mild reaction conditions. nih.gov In this context, dibromothiophene derivatives are frequently used as electrophilic partners to react with organoboronic acids. nih.govresearchgate.net While research has extensively covered the reactivity of 2,5-dibromothiophene (B18171) derivatives nih.govresearchgate.netnih.govrsc.org, the principles are directly applicable to 3,4-dibrominated isomers like this compound. These reactions, typically catalyzed by palladium complexes, allow for the selective substitution of one or both bromine atoms, providing a pathway to complex bi-aryl or multi-substituted thiophene derivatives. nih.govnih.gov

For instance, studies on the Suzuki coupling of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids have demonstrated that such reactions proceed with moderate to good yields, highlighting the synthetic utility of these building blocks. nih.govnih.gov The reaction conditions can be optimized to control whether mono- or di-substitution occurs. researchgate.net The pentanoyl group on this compound adds another layer of functionality, potentially influencing the electronic properties and solubility of the resulting fine chemicals or serving as a site for further chemical modification.

Furthermore, 3,4-dibromothiophene is a known starting material for the synthesis of thieno[3,4-b]thiophene (B1596311) and dithieno[3,2-b:2′,3′-d]thiophene (DTT), which are core structures in organic electronic materials. sigmaaldrich.comrsc.org Therefore, this compound could serve as a functionalized precursor for advanced materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Table 1: Examples of Suzuki Cross-Coupling Reactions with Dibromothiophene Derivatives

Dibromothiophene SubstrateCoupling Partner (Arylboronic Acid)Catalyst SystemProductYield (%)Reference
2,5-dibromo-3-hexylthiophene4-(methylthio)phenylboronic acidPd(PPh₃)₄ / K₃PO₄3-hexyl-2,5-bis(4-(methylthio)phenyl)thiopheneGood nih.gov
2,5-dibromo-3-hexylthiophene4-iodophenylboronic acidPd(PPh₃)₄ / K₃PO₄2-bromo-3-hexyl-5-(4-iodophenyl)thiopheneGood nih.gov
2,5-dibromo-3-methylthiophenePhenylboronic acidPd(PPh₃)₄ / K₂CO₃2-bromo-3-methyl-5-phenylthiophene63% researchgate.net
2,5-dibromo-3-methylthiophene4-methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃2,5-bis(4-methoxyphenyl)-3-methylthiophene52% researchgate.net

Environmental Remediation Technologies (e.g., Adsorbents, Photocatalysts for Pollutant Degradation)

Derivatives of this compound hold promise for environmental remediation through the development of specialized adsorbents and photocatalysts.

Adsorbents for Pollutant Removal Polythiophenes (PTh) and their composites have emerged as effective adsorbents for removing hazardous pollutants from water. researchgate.netresearchgate.net The sulfur atom within the thiophene ring has a strong affinity for soft heavy metal ions, making these materials particularly suitable for their capture. researchgate.net Research has shown that polythiophene-based materials can selectively extract metal ions such as Cr(III) and Co(II) from aqueous solutions. researchgate.net A composite of copper ferrite (B1171679) and polythiophene (CuFe2O4@Polythiophene) exhibited a dramatically enhanced adsorption capacity for Hg(II) ions compared to the unmodified nanoparticles, a performance attributed to the strong interaction between the sulfur in the thiophene and the mercury ions. researchgate.net

By polymerizing derivatives of this compound, it is conceivable to create new adsorbent materials. The pentanoyl chain could enhance the material's interaction with organic pollutants, while the core polythiophene backbone would target heavy metals. Additionally, thiophene-based units can be incorporated into Metal-Organic Frameworks (MOFs) to create highly porous materials for the adsorptive removal of sulfur compounds from fuels, a critical process for producing cleaner energy. nih.govacs.org

Table 2: Adsorption Capacities of Thiophene-Based Materials for Pollutants

Adsorbent MaterialTarget PollutantMaximum Adsorption Capacity (mg/g)Reference
Polythiophene(keto-amine) Polymer 4aCr(III)Not specified, but high selectivity shown researchgate.net
Polythiophene(keto-amine) Polymer 4cCo(II)Not specified, but high selectivity shown researchgate.net
CuFe₂O₄@Polythiophene CompositeHg(II)208.77 researchgate.net
MOF-5/AgThiophene86.8% removal efficiency nih.govacs.org

Photocatalysts for Pollutant Degradation Thiophene derivatives are also being integrated into advanced photocatalytic systems to degrade persistent organic pollutants. rsc.orgmdpi.com While materials like titanium dioxide (TiO₂) are effective photocatalysts, their efficiency is often limited by their wide band gap and rapid recombination of photogenerated electron-hole pairs. researchgate.netmdpi.com Thiophene-based polymers and molecules can act as sensitizers, absorbing a broader spectrum of light (including visible light) and facilitating charge separation. rsc.orgresearchgate.net

A composite of sulfur-doped graphitic carbon nitride modified with thiophene (S-g-C₃N₄/TA) demonstrated excellent photocatalytic performance in degrading bisphenol A (BPA) under simulated sunlight. rsc.org The thiophene unit helped form a donor-acceptor structure that significantly enhanced electron transfer, boosting catalytic activity. rsc.org Similarly, polythiophene/MXene composites have shown effectiveness in the photodegradation of organic dyes. mdpi.com Derivatives of this compound could be synthesized and attached to semiconductor nanoparticles (e.g., TiO₂) to create novel, efficient photocatalysts for water purification. researchgate.netmdpi.com

Development of Novel Sensor Technologies based on Molecular Recognition Properties

The field of chemical sensors has greatly benefited from the unique photophysical properties of thiophene derivatives. researchgate.net These compounds are frequently employed as the core signaling unit in fluorescent and colorimetric chemosensors designed for the highly selective and sensitive detection of various analytes. researchgate.netmdpi.com The target compound, this compound, serves as an excellent foundational structure for developing such sensors.

The general principle involves connecting the thiophene core to electron-donating and electron-accepting groups, creating a donor-π-acceptor (D-π-A) system. rsc.org When a specific analyte binds to a recognition site on the sensor molecule, it can modulate the electronic structure, leading to a detectable change in the fluorescence or color. nih.gov Common mechanisms include chelation-enhanced fluorescence (CHEF), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET). nih.govdtu.dknih.gov

Researchers have successfully designed thiophene-based sensors for a wide range of targets:

Metal Ions: Sensors have been developed for the detection of toxic heavy metals like Au³⁺ dtu.dk and essential ions such as Zn²⁺ and Al³⁺ in environmental and food samples. mdpi.comnih.gov

Anions: Thiophene-based probes have demonstrated the ability to selectively detect anions like arsenite (AsO₂⁻) and phosphate (B84403) (PO₄³⁻) through distinct color changes. researchgate.net

Organic & Biological Molecules: More complex systems, such as thiophene-functionalized MOFs, have been engineered to detect the anti-neoplastic drug flutamide (B1673489) and the biomolecule hemin (B1673052) with extremely low detection limits. nih.gov

The structure of this compound is well-suited for this purpose. The bromine atoms can be replaced via cross-coupling reactions to introduce specific binding sites or fluorophores, while the pentanoyl group's carbonyl oxygen could itself participate in metal ion coordination. This synthetic versatility allows for the fine-tuning of the sensor's selectivity and sensitivity toward a desired target analyte.

Table 3: Performance of Various Thiophene-Based Chemical Sensors

Thiophene Derivative/SystemTarget AnalyteDetection LimitReference
Carbazole-extended thiophene (CT)Au³⁺Not specified, but high sensitivity shown dtu.dk
DHADC ((E)-3-((4-(diethylamino)-2-hydroxybenzylidene)amino)-N,N-diethylthiophene-2-carboxamide)Zn²⁺2.55 µM mdpi.com
Bifunctional thiophene-based Schiff base (TS)Al³⁺3.7 nM nih.gov
Bifunctional thiophene-based Schiff base (TS)Zn²⁺30.0 nM nih.gov
Thiophene-based chemosensor (TPNH)AsO₂⁻2.86 ppm researchgate.net
Thiophene-based chemosensor (TPNH)PO₄³⁻5.16 ppm researchgate.net
Thiophene Functionalized Hf(IV)-Organic FrameworkFlutamide1.5 nM nih.gov
Thiophene Functionalized Hf(IV)-Organic FrameworkHemin0.08 nM nih.gov

Environmental Fate and Persistence of 1 3,4 Dibromothiophen 2 Yl Pentan 1 One

Abiotic Degradation Pathways in Environmental Compartments

No data available.

No data available.

Biotic Transformation and Biodegradation Studies (Excluding Ecotoxicological Impact)

No data available.

No data available.

Sorption, Leaching, and Transport Mechanisms in Different Environmental Media

No data available.

Environmental Analytical Methodologies for Detection and Quantification

The detection and quantification of emerging contaminants like 1-(3,4-dibromothiophen-2-yl)pentan-1-one in complex environmental matrices such as soil, water, and air are critical for assessing their environmental fate and persistence. While specific, validated analytical methods for this particular compound are not extensively documented in publicly available literature, established methodologies for structurally related organobromine and heterocyclic compounds provide a robust framework for its analysis. The principal analytical techniques suitable for the trace-level detection of this compound would likely involve chromatographic separation coupled with mass spectrometric detection.

The analytical process typically encompasses two key stages: sample extraction and clean-up, followed by instrumental analysis. The choice of method depends on the environmental matrix, the expected concentration range of the analyte, and the required sensitivity and selectivity.

For the extraction of this compound from solid matrices like soil and sediment, methods such as pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE) are common for organohalogen compounds. nih.gov These techniques use organic solvents to efficiently partition the analyte from the solid phase. For aqueous samples, solid-phase extraction (SPE) is a widely used technique for pre-concentration and clean-up. uantwerpen.benih.gov SPE cartridges with appropriate sorbents can selectively retain the target compound from a large volume of water, which is then eluted with a small volume of a suitable solvent. mdpi.com

Following extraction and clean-up, instrumental analysis is performed. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and frequently used technique for the analysis of semi-volatile organic compounds. mdpi.comresearchgate.net For a compound like this compound, GC-MS would likely provide good chromatographic separation and characteristic mass spectra for identification and quantification. The presence of two bromine atoms would result in a distinct isotopic pattern in the mass spectrum, aiding in its identification. nih.gov

Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another highly sensitive and selective technique, particularly for compounds that are thermally labile or not easily volatilized. uantwerpen.bemdpi.com For ketone-containing compounds, derivatization might be employed to enhance ionization efficiency in the mass spectrometer. nih.gov However, modern atmospheric pressure ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), may allow for the direct analysis of the underivatized compound.

Given the absence of specific published methods for this compound, the following tables present hypothetical yet scientifically plausible analytical methodologies derived from established practices for similar halogenated and heterocyclic compounds. These tables are intended to be illustrative of the types of methods that would be developed and validated for the environmental monitoring of this compound.

Table 1: Hypothetical Method for Analysis of this compound in Water Samples

ParameterMethodDetails
Sample Collection Grab Sampling1 L amber glass bottle
Sample Preparation Solid-Phase Extraction (SPE)Sorbent: C18 or a polymeric sorbentConditioning: Methanol followed by deionized waterLoading: 500 mL of water sampleWashing: Water/methanol mixture to remove interferencesElution: Dichloromethane or ethyl acetate
Instrumental Analysis Gas Chromatography-Mass Spectrometry (GC-MS)GC Column: 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm)Injector: Splitless, 250°COven Program: Start at 60°C, ramp to 280°CCarrier Gas: HeliumMS Detector: Electron Ionization (EI), 70 eVAcquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions
Quantification Internal Standard MethodUse of a structurally similar, isotopically labeled compound as an internal standard.
Hypothetical LOD/LOQ Limit of Detection (LOD): 0.1-1.0 ng/LLimit of Quantification (LOQ): 0.3-3.0 ng/LThese values are estimates and would require experimental validation.

Table 2: Hypothetical Method for Analysis of this compound in Soil and Sediment Samples

ParameterMethodDetails
Sample Collection Core or Grab SamplingStored in glass jars at 4°C
Sample Preparation Pressurized Liquid Extraction (PLE) or Ultrasound-Assisted Extraction (UAE)Extraction Solvent: Hexane/acetone (1:1, v/v) or DichloromethaneExtraction Temperature (PLE): 100°CExtraction Pressure (PLE): 1500 psiClean-up: Gel Permeation Chromatography (GPC) or Florisil column chromatography to remove lipids and other interferences.
Instrumental Analysis High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) or GC-MS/MSGC Column: Similar to water analysisMS Detector: Tandem mass spectrometry (MS/MS) for enhanced selectivity in complex matrices.Acquisition Mode: Multiple Reaction Monitoring (MRM)
Quantification Isotope Dilution MethodUse of a 13C-labeled analog of the target compound.
Hypothetical LOD/LOQ Limit of Detection (LOD): 0.01-0.1 ng/g dry weightLimit of Quantification (LOQ): 0.03-0.3 ng/g dry weightThese values are estimates and would require experimental validation.

Advanced Analytical Methodologies for 1 3,4 Dibromothiophen 2 Yl Pentan 1 One

Chromatographic Separations (GC-MS, LC-MS/MS, SFC) for Complex Mixture Analysis and Impurity Profiling

Chromatographic techniques are essential for separating the target compound from a complex matrix of starting materials, by-products, and degradants. The choice of technique depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity. ijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Given its structure, 1-(3,4-Dibromothiophen-2-yl)pentan-1-one is likely amenable to GC-MS analysis, potentially after derivatization to increase volatility if necessary. nih.gov In impurity profiling, GC-MS can effectively separate and identify volatile organic impurities and residual solvents. nih.gov The mass spectrometer provides structural information based on the fragmentation pattern of the ionized molecule, allowing for the tentative identification of unknown peaks. nih.gov For brominated compounds, the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a powerful diagnostic tool in mass spectra.

Illustrative GC-MS Fragmentation Data:

Putative Fragment Description m/z (Mass-to-Charge Ratio)
[M]+• Molecular Ion 328/330/332
[M-C4H9]+ Loss of butyl group 271/273/275
[M-C5H9O]+ Loss of pentanoyl group 243/245/247
[C4HBr2S]+ Dibromothiophene cation 242/244/246

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For compounds that may be thermally labile or non-volatile, Liquid Chromatography (LC) is the separation method of choice. ijprajournal.com Coupling LC with tandem mass spectrometry (LC-MS/MS) creates a highly sensitive and specific system for impurity profiling. resolvemass.cachimia.ch A reversed-phase HPLC method would likely be developed for this compound, separating it from polar and non-polar impurities. The use of tandem mass spectrometry allows for the fragmentation of a selected parent ion, generating a product ion spectrum that is highly specific and can be used for structural elucidation of co-eluting or trace-level impurities. chimia.chsaspublishers.com

Example UPLC-MS/MS Method Parameters:

Parameter Setting
Column C18, 1.8 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition e.g., 329 -> 243 (for quantification)

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. teledynelabs.comresearchgate.net This technique is highly efficient for both achiral and chiral separations and is well-suited for the analysis and purification of pharmaceutical compounds. mdpi.comfagg.be For this compound, SFC could offer different selectivity compared to reversed-phase LC, potentially resolving impurities that are difficult to separate otherwise. researchgate.net The low viscosity and high diffusivity of the mobile phase allow for faster analyses and higher throughput. teledynelabs.com

Hyphenated Techniques for Trace Analysis and Structural Characterization of Degradation Products

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for modern analytical chemistry. saspublishers.comnih.govijpsr.com While GC-MS and LC-MS are the cornerstones, their application in forced degradation studies is critical for understanding the stability of a drug substance.

To characterize potential degradation products of this compound, the bulk material would be subjected to stress conditions (e.g., acid, base, oxidation, heat, light). The resulting mixtures would be analyzed, typically by a high-resolution LC-MS method. nih.gov

Trace Analysis: The high sensitivity of modern mass spectrometers allows for the detection of impurities at levels below 0.1%, which is crucial for meeting regulatory requirements. nih.govresolvemass.ca

Structural Characterization: High-resolution mass spectrometry (HRMS), such as with Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This allows for the determination of the elemental composition of an unknown impurity or degradant. Subsequent MS/MS experiments on these identified masses provide fragmentation data that, when pieced together, can elucidate the structure of the new compound, such as products of oxidation, hydrolysis, or de-bromination. ijprajournal.com

Electrochemical Methods for Sensing and Quantification in Non-Biological Systems

The thiophene (B33073) moiety is known to be electrochemically active, making it a candidate for analysis by electrochemical methods like voltammetry. researchgate.netiaea.org The sulfur-containing aromatic ring can be oxidized at a specific potential. This property can be exploited to develop a quantitative method for this compound in non-biological systems, such as monitoring reaction completion or quantifying the compound in waste streams.

A method using differential pulse voltammetry (DPV) on a glassy carbon electrode could be developed. researchgate.net The electro-oxidation of the thiophene ring would produce a peak current at a characteristic potential, and the height of this peak would be proportional to the concentration of the compound. While the oxidation potential of this compound has not been specifically reported, studies on thiophene itself show an oxidation peak around +2.0 V. researchgate.netdtic.mil The substituents on the ring would influence this potential. This approach offers a potentially simple, rapid, and low-cost analytical technique for quantification without requiring extensive chromatographic separation.

Advanced Spectroscopic Quantification Techniques (e.g., Quantitative NMR, High-Resolution UV-Vis)

Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy is not only the premier tool for structural elucidation but also a powerful primary method for quantification. nih.gov Quantitative 1H-NMR (qNMR) allows for the determination of the purity or concentration of a substance without needing a reference standard of the analyte itself. jeol.com The method relies on the principle that the signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. fujifilm.com

For a qNMR assay of this compound, a certified internal standard with a known purity and concentration would be added to a precisely weighed sample of the compound. ox.ac.uk Signals from the analyte and the standard that are well-resolved and free from overlap would be integrated. The purity of the analyte can then be calculated based on the ratio of these integrals, the number of protons each signal represents, and the molecular weights of the two compounds. ox.ac.uknih.gov

Hypothetical 1H-NMR Data for Quantification:

Assignment Approx. Chemical Shift (δ, ppm) Multiplicity Integration
Thiophene-H 7.5 - 8.0 Singlet 1H
-CH2- (α to C=O) 2.8 - 3.1 Triplet 2H
-CH2- (β to C=O) 1.6 - 1.8 Sextet 2H
-CH2- (γ to C=O) 1.3 - 1.5 Sextet 2H
-CH3 0.8 - 1.0 Triplet 3H

High-Resolution UV-Vis Spectroscopy: UV-Vis spectroscopy is a robust and common technique for quantification. Thiophene and its derivatives exhibit characteristic UV absorption spectra. acs.orgrsc.org High-resolution spectrophotometers can provide detailed spectral information, which is useful for resolving the analyte's signal from those of impurities, especially when using derivative spectroscopy. Quantification would be achieved by creating a calibration curve of absorbance versus concentration at the wavelength of maximum absorption (λmax), following the Beer-Lambert Law. The specific λmax for this compound would need to be determined experimentally, but thiophene-based systems often show strong absorbance in the 250-350 nm range. researchgate.netresearchgate.net

Development of Certified Reference Materials and Analytical Standards

The accuracy of any quantitative analysis relies on the quality of the reference materials used for calibration and validation. pharmaceutical-technology.com A Certified Reference Material (CRM) is a highly purified and well-characterized compound used as a benchmark for analytical tests. alfa-chemistry.comintertek.com For a novel compound or a specific impurity like this compound, a CRM may not be commercially available from major pharmacopeias. usp.orgsigmaaldrich.comaccustandard.com

In such cases, a non-compendial or secondary reference standard must be established. intertek.com The development process involves:

Synthesis and Purification: The compound is synthesized and purified to the highest possible degree, often using techniques like preparative chromatography and recrystallization.

Comprehensive Characterization: The identity of the compound is unequivocally confirmed using a suite of analytical techniques, typically including 1H-NMR, 13C-NMR, Mass Spectrometry, and IR spectroscopy. epichem.com

Purity Assignment: The purity (or potency) is determined using a mass-balance approach or by qNMR. pharmaceutical-technology.com The mass-balance method involves quantifying the main component by subtracting the amounts of all identified impurities, such as organic impurities (by HPLC), water content (by Karl Fischer titration), residual solvents (by headspace GC), and non-volatile inorganic impurities (by sulfated ash). epichem.com

Certification: A comprehensive Certificate of Analysis (CoA) is generated, detailing all characterization data, the assigned purity value with its associated uncertainty, and storage recommendations. pharmaceutical-technology.com

This well-characterized standard is then crucial for the validation of analytical methods, routine quality control testing, and ensuring the accuracy and traceability of all quantitative results. intertek.comepichem.com

Future Research Directions and Challenges in 1 3,4 Dibromothiophen 2 Yl Pentan 1 One Chemistry

Exploration of Novel and More Sustainable Synthetic Pathways

Key challenges and research directions include:

Metal-Catalyzed Cross-Coupling Reactions: While effective, traditional methods often rely on metal catalysts. nih.gov Future work should explore the use of more abundant and less toxic metals, as well as developing catalyst systems with high turnover numbers to minimize metal contamination in the final products.

C-H Bond Activation/Functionalization: Direct C-H functionalization of a pre-formed thiophene (B33073) ring offers a more atom-economical approach compared to traditional methods that build the ring from scratch. Developing regioselective methods to introduce the pentanoyl group and bromine atoms onto a thiophene core via C-H activation would represent a significant advancement.

One-Pot and Multicomponent Reactions (MCRs): Designing one-pot syntheses or multicomponent reactions, such as variations of the Gewald reaction, could dramatically improve efficiency by reducing the number of intermediate purification steps, saving time, solvents, and energy. derpharmachemica.comnih.govrsc.org

Transition-Metal-Free Synthesis: An emerging goal in organic synthesis is the avoidance of transition metals altogether. nih.govorganic-chemistry.org Research into metal-free pathways, potentially using elemental sulfur or other sulfur sources with readily available starting materials, could provide a greener route to the target compound and its derivatives. nih.govorganic-chemistry.org

A comparison of hypothetical conventional versus a potential sustainable pathway is outlined below.

ParameterConventional Approach (Hypothetical)Sustainable Approach (Future Goal)
Starting Materials Multi-step synthesis from less complex precursorsReadily available thiophene or acyclic precursors
Catalyst Stoichiometric reagents, precious metal catalystsRecyclable heterogeneous catalysts, biocatalysts
Solvent Halogenated, toxic organic solventsWater, deep eutectic solvents, or solvent-free conditions rsc.orgjocpr.com
Energy Source Conventional heating (oil bath)Microwave irradiation, sonication rasayanjournal.co.inrsc.org
Atom Economy Low to moderateHigh
Waste Generation SignificantMinimal

Design and Synthesis of Advanced Functional Materials Utilizing 1-(3,4-Dibromothiophen-2-yl)pentan-1-one Scaffolds

Thiophene-based molecules and polymers are cornerstone materials in the field of organic electronics due to their excellent semiconducting and photophysical properties. acs.orgresearchgate.netresearchgate.net The this compound scaffold is an ideal building block for creating a new generation of advanced functional materials. The two bromine atoms serve as versatile handles for post-synthesis modification via cross-coupling reactions, allowing for the construction of complex conjugated systems.

Future research will likely focus on:

Conjugated Polymers for Organic Electronics: Using the dibromo-scaffold as a monomer in polymerization reactions (e.g., Stille or Suzuki couplings) can lead to novel conjugated polymers. nih.gov The pentanoyl side chain can be used to tune solubility and processing characteristics, which are crucial for device fabrication. acs.org

Oligothiophene-Based Systems: Synthesizing well-defined oligomers is essential for fundamental studies correlating molecular structure with material properties. acs.org The scaffold can be used to create dimers, trimers, and other oligomers with tailored electronic properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

Fluorescent Sensors and Probes: By attaching fluorogenic or chromogenic units to the thiophene core, it may be possible to design chemosensors for detecting specific analytes. The thiophene unit can act as part of the signaling component in such sensor systems.

Material ClassPotential Functionalization StrategyTarget Application
Conjugated Polymers Polymerization via Suzuki or Stille coupling at the C-Br bonds.Organic Field-Effect Transistors (OFETs), Organic Solar Cells researchgate.net
Defined Oligomers Stepwise coupling reactions to build trimers, pentamers, etc.High-performance semiconductors, molecular wires nih.gov
Small Molecule Semiconductors Functionalization with electron-donating or -withdrawing groups.Active layers in Organic Light-Emitting Diodes (OLEDs) nih.gov
Fluorescent Probes Attachment of specific binding sites and fluorophores.Chemical sensors, biological imaging researchgate.net

Deeper Mechanistic Understanding of Its Reactivity and Selectivity in Complex Systems

A significant challenge in working with polyfunctionalized molecules like this compound is controlling the regioselectivity of subsequent reactions. The interplay between the electron-withdrawing acyl group and the two bromine atoms on the electron-rich thiophene ring creates a complex electronic environment.

Future research must address:

Selective Functionalization: Developing synthetic protocols that can selectively target one of the two bromine atoms for substitution while leaving the other intact is a major challenge. This would allow for the stepwise and controlled construction of unsymmetrical derivatives.

Reactivity of the Acyl Group: Understanding the reactivity of the pentanoyl group in the presence of the brominated thiophene ring is crucial. Conditions must be found that allow for modification of the side chain (e.g., reduction or alpha-functionalization) without causing unwanted side reactions on the heterocyclic core.

Computational and Mechanistic Studies: Density Functional Theory (DFT) calculations and other computational methods will be invaluable for predicting the most reactive sites on the molecule under various conditions. researchgate.net These theoretical studies, combined with experimental mechanistic investigations, can help elucidate reaction pathways and rationalize observed selectivity, guiding the development of more efficient synthetic protocols. researchgate.netresearchgate.net For instance, understanding the mechanism of bromination with reagents like N-Bromosuccinimide (NBS) can lead to better control over the synthesis of such compounds. researchgate.nettandfonline.com

Oxidative Dimerization and Polymerization: The oxidation of brominated thiophenes can lead to reactive intermediates like thiophene S,S-dioxides, which can undergo dimerization or other transformations. rsc.org A deeper mechanistic understanding of these processes for the title compound could open pathways to novel, non-traditional materials.

Integration with Green Chemistry Principles for Environmentally Benign Synthesis and Application

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.innih.gov Applying these principles to the synthesis and application of this compound is a critical future direction.

Key areas for integration include:

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the preparation of heterocyclic compounds. derpharmachemica.comjocpr.comrsc.orgrsc.org Applying these techniques to the synthesis and derivatization of the title compound is a promising avenue.

Benign Solvents and Catalysts: The replacement of hazardous solvents with greener alternatives like water, ethanol, or deep eutectic solvents is a core tenet of green chemistry. rsc.orgjocpr.comnih.gov Furthermore, the development of recoverable and reusable heterogeneous catalysts can significantly reduce waste and cost. rsc.orgrsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This involves favoring addition reactions over substitution reactions and avoiding the use of stoichiometric reagents where catalytic alternatives exist. organic-chemistry.org

Safer Reagents: Research into replacing hazardous reagents, such as certain brominating agents or toxic metal catalysts, with safer alternatives is paramount for ensuring the environmental and occupational safety of the entire chemical lifecycle. nih.gov

Interdisciplinary Research Opportunities in Emerging Technologies

The unique structural features of this compound make it a platform molecule for research that spans multiple scientific disciplines. Collaboration between chemists, materials scientists, physicists, and biologists will be essential to fully exploit its potential.

Emerging opportunities include:

Medicinal Chemistry and Drug Discovery: Thiophene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govmdpi.comresearchgate.net The scaffold of this compound could serve as a starting point for developing new therapeutic agents. nih.gov Interdisciplinary teams could design and synthesize libraries of derivatives and screen them for biological activity.

Organic Electronics and Photonics: As mentioned, this compound is a promising building block for materials used in organic electronics. researchgate.netresearchgate.net This requires close collaboration between synthetic chemists who create the materials and physicists and engineers who fabricate and characterize devices like flexible displays, wearable sensors, and efficient solar cells.

Advanced Coatings and Smart Materials: Polymers derived from this scaffold could be designed to have specific properties, such as thermochromism, electrochromism, or sensing capabilities, making them suitable for advanced coatings or "smart" materials that respond to environmental stimuli.

Q & A

Q. What synthetic methodologies are most effective for producing 1-(3,4-Dibromothiophen-2-yl)pentan-1-one with high purity?

While direct synthesis data for this compound is limited, analogous halogenated thiophene ketones are typically synthesized via Friedel-Crafts acylation or electrophilic substitution. For example, bromination of a pre-formed thiophene-acetyl intermediate using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., DCM solvent, 0–5°C) can yield dibrominated products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Reaction StepConditionsYield Optimization Tips
BrominationNBS, DCM, 0°CSlow reagent addition to minimize di-adducts
PurificationHexane:EtOAc (8:2)Monitor TLC for intermediate byproducts

Q. Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?

A combination of 1H^1H/13C^13C NMR, IR, and high-resolution mass spectrometry (HRMS) is recommended. For halogenated thiophenes, 1H^1H NMR can confirm regioselectivity (e.g., coupling patterns for adjacent bromines), while 13C^{13}C NMR identifies carbonyl (C=O) and aromatic carbons. IR validates ketone functionality (~1700 cm1^{-1}). HRMS ensures molecular ion consistency with the formula C9H10Br2OSC_9H_{10}Br_2OS .

Advanced Questions

Q. How can crystallographic data contradictions (e.g., disordered bromine atoms) be resolved during structural refinement?

Disordered halogens in X-ray structures are common due to their high electron density. Using SHELXL (via SHELX suite), apply PART and ISOR restraints to refine anisotropic displacement parameters. For severe disorder, split the bromine positions into two sites with occupancy ratios determined via FREEZE commands. Validate using R1_1/wR2_2 convergence and check for residual electron density peaks (<1 eÅ3^{-3}) .

SHELXL ParameterPurposeExample Value
PARTSplit disordered atoms0.5 occupancy per site
ISORRestrain anisotropic displacement0.01

Q. What experimental design considerations are critical for studying this compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Prioritize protecting the ketone group (e.g., acetal formation) to prevent side reactions. Use Pd(PPh3_3)4_4 or XPhos Pd G3 catalysts with aryl boronic acids in degassed THF/H2 _2O (3:1) at 80°C. Monitor reaction progress via 1H^1H NMR for thiophene proton shifts. Post-coupling, deprotect the ketone using HCl/MeOH (1:4). Optimize stoichiometry to avoid over-bromination .

Q. How can conflicting biological activity data (e.g., enzyme inhibition vs. receptor binding) be reconciled for this compound?

Perform orthogonal assays:

  • Enzyme inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) with recombinant enzymes (e.g., cytochrome P450 isoforms).
  • Receptor binding : Radioligand displacement assays (e.g., 3H^3H-ligands for GPCRs). Cross-validate using molecular docking (AutoDock Vina) to identify preferential binding modes. Contradictions may arise from assay-specific conditions (e.g., buffer pH affecting ketone tautomerism) .

Notes on Evidence Utilization

  • Synthesis & Reactivity : and provide frameworks for halogenation and ketone protection, adapted for thiophene systems.
  • Crystallography : and detail SHELX refinement protocols for resolving halogen disorder.
  • Biological Studies : and highlight methodologies for enzyme/receptor interaction assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.